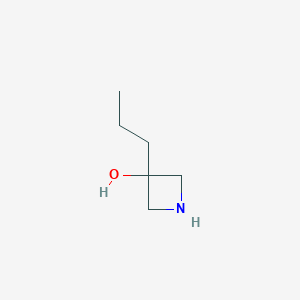

3-Propylazetidin-3-ol

Description

Evolution and Contemporary Relevance of Azetidine (B1206935) Ring Systems in Organic Chemistry

The azetidine ring, a four-membered heterocycle containing one nitrogen atom, has transitioned from a chemical curiosity to a cornerstone in modern synthetic and medicinal chemistry. rsc.orgresearchgate.netmedwinpublishers.com Historically, the synthesis of azetidines posed significant challenges due to their inherent ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This strain, while making their formation difficult, also imparts unique reactivity that can be harnessed in organic synthesis. rsc.orgresearchgate.net

Early methods for constructing the azetidine ring often involved intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.netnih.gov Another classical approach is the reduction of β-lactams (azetidin-2-ones), which are readily available. acs.org More recent advancements have introduced a variety of sophisticated methods, including:

[2+2] Cycloadditions: Photochemical aza-Paterno-Büchi reactions and other cycloaddition strategies have emerged as powerful tools for azetidine synthesis. rsc.org

Ring Contractions and Expansions: Ring contraction of larger heterocycles or ring expansion of smaller ones, such as aziridines, provide alternative synthetic routes. rsc.orgnih.gov

Strain-Release Homologation: The use of strained precursors like azabicyclo[1.1.0]butanes allows for the modular synthesis of diverse azetidine scaffolds. acs.org

The contemporary relevance of azetidines is largely driven by their prevalence in bioactive molecules and their ability to modulate the physicochemical properties of drug candidates. acs.orgchemrxiv.org The rigid framework of the azetidine ring can favorably impact a molecule's conformation, metabolic stability, and polarity. ambeed.comchemrxiv.org This has led to the incorporation of the azetidine motif into a wide array of pharmaceuticals.

Structural Context and Research Focus for 3-Propylazetidin-3-ol within the Azetidine Family

Within the diverse family of azetidine derivatives, this compound has garnered research interest due to its specific structural features and potential applications. Its structure consists of a central azetidine ring substituted with a propyl group and a hydroxyl group at the 3-position.

The synthesis of 3-substituted azetidin-3-ols, such as this compound, is an active area of investigation. General strategies often involve the use of azetidin-3-ones as key intermediates, which can be prepared through various synthetic routes, including the oxidation of 3-hydroxyazetidines. colab.ws The addition of organometallic reagents, such as propylmagnesium bromide, to an appropriate N-protected azetidin-3-one (B1332698) would be a direct method to install the propyl group. Other approaches might involve the functionalization of pre-existing azetidine scaffolds.

The research focus on this compound and its analogs is primarily in the field of medicinal chemistry. The combination of the polar hydroxyl group and the non-polar propyl group provides a unique balance of properties that can be exploited in the design of new therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as neuroprotective agents and in other areas of drug discovery. nih.govacs.org The ability to modify the substituents on the azetidine ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

3-propylazetidin-3-ol |

InChI |

InChI=1S/C6H13NO/c1-2-3-6(8)4-7-5-6/h7-8H,2-5H2,1H3 |

InChI Key |

OGBGHDPRXMVWSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(CNC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Propylazetidin 3 Ol and Substituted Azetidin 3 Ol Derivatives

Direct Synthetic Pathways to 3-Propylazetidin-3-ol

Direct synthesis of this compound typically involves the formation of the C-propyl bond at the C3 position of a pre-formed azetidine (B1206935) ring. The most common and direct method involves the use of an organometallic reagent, such as a Grignard reagent, reacting with a suitable azetidine precursor.

This approach hinges on the preparation of an N-protected azetidin-3-one (B1332698). The nitrogen of the azetidine ring is usually protected with a group like a benzyl (Bn) or benzhydryl (Bh) group to ensure stability and prevent unwanted side reactions. The N-protected azetidin-3-one is then treated with a propyl Grignard reagent, such as propylmagnesium bromide. This is a nucleophilic addition reaction where the propyl group attacks the electrophilic carbonyl carbon at the C3 position. A subsequent aqueous workup protonates the resulting alkoxide to yield the tertiary alcohol, N-protected this compound. The final step is the removal of the nitrogen protecting group, often achieved through hydrogenolysis, to yield the target compound, this compound.

Anionic ring-opening polymerization (AROP) is a chain-growth polymerization method used to synthesize polyazetidines (poly(trimethylene imine)s). This process involves the nucleophilic attack of an initiator on an azetidinium species, leading to the opening of the strained four-membered ring and subsequent propagation to form a polymer chain. While AROP is a well-established technique for creating polymers from azetidine monomers, it is not a methodology employed for the synthesis of specific, discrete small molecules like this compound. The goal of AROP is to create long-chain macromolecules, which is fundamentally different from the controlled, multi-step synthesis required for a specifically substituted small molecule.

Given the challenges of direct synthesis, multi-step sequences starting from simple, commercially available chemicals are the most practical and widely reported methods for producing this compound and its derivatives.

1-Benzylazetidin-3-ol is a key intermediate that can be synthesized on a large scale. Its conversion to this compound involves a three-step sequence:

Oxidation: The secondary alcohol of 1-benzylazetidin-3-ol is oxidized to a ketone to form 1-benzylazetidin-3-one. Standard oxidation procedures, such as the Swern oxidation, are effective for this transformation.

Grignard Addition: The resulting ketone, 1-benzylazetidin-3-one, is then subjected to a Grignard reaction with propylmagnesium bromide. This nucleophilic addition forms the desired C-propyl bond at the C3 position, yielding 1-benzyl-3-propylazetidin-3-ol.

Deprotection: The final step is the removal of the N-benzyl protecting group. This is typically accomplished via catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This cleaves the benzyl group, affording the final product, this compound.

Table 1: Synthetic Route from 1-Benzylazetidin-3-ol

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Oxidation | Oxalyl chloride, DMSO, Triethylamine (Swern) | 1-Benzylazetidin-3-one |

| 2 | Grignard Addition | Propylmagnesium bromide, THF | 1-Benzyl-3-propylazetidin-3-ol |

| 3 | Debenzylation | H₂, 10% Pd/C, Methanol | This compound |

Epichlorohydrin is an inexpensive and common starting material for the synthesis of the azetidine core. The synthesis of 1-benzylazetidin-3-ol from epichlorohydrin is a well-established industrial process.

The process begins with the reaction of epichlorohydrin with a primary amine, such as benzylamine. This reaction opens the epoxide ring to form an amino alcohol intermediate, N-benzyl-3-amino-1-chloropropan-2-ol. The subsequent step involves an intramolecular cyclization. This is typically achieved by heating the intermediate in the presence of a base, such as triethylamine. The base facilitates the deprotonation of the alcohol, which then acts as a nucleophile to displace the chloride, forming the four-membered azetidine ring and yielding 1-benzylazetidin-3-ol. Once this key intermediate is formed, the synthesis proceeds as described in section 2.1.2.1.

The scalable synthesis of this compound relies heavily on the efficient, large-scale production of its precursors, particularly N-protected azetidin-3-ols like 1-benzylazetidin-3-ol. Research has focused on developing robust, high-yielding, and chromatography-free processes.

Key optimizations for the synthesis of 1-benzylazetidin-3-ol from epichlorohydrin and benzylamine include:

One-Pot Procedures: Combining the initial epoxide opening and the subsequent cyclization into a single process to improve efficiency and reduce handling.

Impurity Minimization: Carefully controlling reaction conditions to reduce the formation of byproducts, such as di(3-chloro-2-hydroxypropyl) benzylamine, which simplifies purification.

Solvent and Reagent Selection: Using cost-effective and environmentally acceptable solvents and reagents. The use of triethylamine as both a base and a solvent for the cyclization step has been reported.

Crystallization: Developing methods for direct crystallization of the product from the reaction mixture, which avoids the need for chromatographic purification and is highly amenable to large-scale production.

These optimizations lead to an economical and effective production process for the key intermediates required for the synthesis of this compound.

Multi-Step Synthetic Routes from Readily Available Precursors

Synthesis of Key Azetidin-3-ol Intermediates and Analogues

The versatility of the azetidine scaffold in medicinal chemistry has driven the development of synthetic routes to various key intermediates and analogues.

Azetidin-3-ones: N-protected azetidin-3-ones are crucial intermediates, serving as the electrophilic partner in reactions to introduce substituents at the C3 position. Besides the oxidation of azetidin-3-ols, alternative synthetic routes have been developed. One notable method is a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This approach generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to form the azetidin-3-one ring.

N-Substituted Azetidin-3-ols: The reaction between epichlorohydrin and primary amines is a general and powerful method for producing a wide range of N-substituted azetidin-3-ols. By varying the primary amine (e.g., benzylamine, benzhydrylamine, cyclohexylamine), a library of N-substituted analogues can be readily prepared, which are valuable starting materials for further derivatization.

Table 2: Common Azetidin-3-ol Intermediates and Synthesis Methods

| Intermediate | Precursors | Key Reaction Type | Reference |

| 1-Benzylazetidin-3-ol | Epichlorohydrin, Benzylamine | Epoxide opening / Intramolecular cyclization | |

| 1-Benzhydrylazetidin-3-ol | Epichlorohydrin, Benzhydrylamine | One-pot epoxide opening / cyclization | |

| N-tert-Butanesulfonyl-azetidin-3-one | N-propargyl-tert-butanesulfonamide | Gold-catalyzed oxidative cyclization |

The synthetic routes established for these core structures provide a flexible platform for creating a diverse array of substituted azetidin-3-ol derivatives for various research applications.

Transformations of Azetidin-3-ols to 3-Substituted Azetidines

The hydroxyl group of azetidin-3-ols serves as a versatile handle for introducing a wide array of functional groups at the C3 position. These transformations typically involve the conversion of the alcohol into a better leaving group, followed by nucleophilic displacement.

One common strategy to activate the hydroxyl group of azetidin-3-ols for nucleophilic substitution is its conversion to a mesylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine or pyridine. The resulting azetidin-3-yl mesylate is a highly reactive intermediate due to the excellent leaving group ability of the mesylate anion.

The reactivity of the azetidine ring is significantly influenced by ring strain, which is approximately 25.4 kcal/mol. rsc.org This inherent strain can facilitate ring-opening reactions under certain conditions. However, the azetidine ring is considerably more stable than the related aziridine ring, allowing for a range of functionalization reactions that maintain the four-membered core. rsc.org The introduction of an electron-withdrawing mesyl group at the 3-position enhances the electrophilicity of the C3 carbon, making it susceptible to attack by various nucleophiles.

Once the hydroxyl group is activated, typically as a mesylate or another suitable leaving group, a variety of nucleophiles can be introduced at the 3-position via an S(_N)2 reaction. This approach allows for the synthesis of a diverse library of 3-substituted azetidines. nih.gov The success of these reactions depends on the nature of the nucleophile, the solvent, and the specific protecting group on the azetidine nitrogen.

The range of nucleophiles that can be employed is broad and includes:

Azides: To introduce an amino group after reduction.

Cyanides: To form 3-cyanoazetidines, which can be further elaborated.

Thiols: To synthesize 3-thio-substituted azetidines.

Alkoxides and Phenoxides: To generate 3-alkoxy and 3-aryloxy azetidines.

Organometallic reagents: While less common for direct substitution on the mesylate, Grignard reagents can be used in ring-opening reactions of related azetidinium ions.

The inherent reactivity of the strained azetidine ring can sometimes lead to side reactions, such as ring-opening or rearrangement, especially under harsh reaction conditions or with certain nucleophiles. rsc.orgnih.gov Therefore, careful optimization of the reaction parameters is crucial for achieving the desired 3-substituted azetidine product.

Synthesis and Derivatization of Azetidin-3-ones

Azetidin-3-ones are key intermediates in the synthesis of 3-substituted azetidin-3-ols, as the ketone functionality can be readily converted to a tertiary alcohol through the addition of an organometallic reagent, such as propylmagnesium bromide to yield this compound. Azetidin-3-ones are structural isomers of the more widely studied β-lactams (azetidin-2-ones) and serve as versatile substrates for creating functionalized azetidines. nih.gov

A modern and efficient method for the synthesis of azetidin-3-ones involves the gold-catalyzed intermolecular oxidation of alkynes. nih.govscientific.net This strategy utilizes readily available propargylic alcohols as starting materials and avoids the use of hazardous diazo compounds, which are often employed in traditional methods. nih.govnih.gov The reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate, which then undergoes an intramolecular N-H insertion to form the azetidine ring. nih.gov

The key advantages of this gold-catalyzed approach are its high efficiency, mild reaction conditions, and the ability to generate chiral azetidin-3-ones from chiral N-propargylsulfonamides. nih.gov A variety of functional groups are tolerated in this reaction, including remote double bonds, halogens, and azido groups. nih.gov

Table 1: Gold-Catalyzed Synthesis of Substituted Azetidin-3-ones nih.gov

| Entry | R¹ | R² | Yield (%) |

|---|---|---|---|

| 1 | H | H | 75 |

| 2 | Me | H | 81 |

| 3 | c-Hex | H | 85 |

| 4 | (CH₂)₂CH=CH₂ | H | 78 |

| 5 | (CH₂)₃Cl | H | 82 |

| 6 | (CH₂)₃N₃ | H | 80 |

Yields correspond to the gold-catalyzed cyclization step.

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the derivatization of azetidin-3-ones. wikipedia.orgorganic-chemistry.org This reaction involves the olefination of the ketone with a stabilized phosphonate ylide to produce α,β-unsaturated esters, ketones, or nitriles. researchgate.netconicet.gov.ar Specifically, (N-Boc)azetidin-3-one can be reacted with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.combohrium.comnih.gov

This reaction is highly reliable for producing predominantly E-alkenes and the resulting α,β-unsaturated ester serves as a versatile intermediate for further functionalization, particularly through conjugate addition reactions. wikipedia.orgmdpi.com

The α,β-unsaturated esters generated from the HWE reaction on azetidin-3-one are excellent Michael acceptors for the synthesis of novel heterocyclic amino acid derivatives. mdpi.combohrium.comnih.gov The aza-Michael addition, or conjugate addition of an amine, to methyl (N-Boc-azetidin-3-ylidene)acetate allows for the introduction of a wide range of nitrogen-containing heterocycles at the 3-position of the azetidine ring. mdpi.com

This reaction can be carried out with both aliphatic and aromatic heterocyclic amines. mdpi.com For example, reacting the unsaturated ester with azetidine in the presence of DBU yields a 1,3'-biazetidine derivative. mdpi.com This methodology provides a straightforward and efficient route to highly functionalized 3-substituted azetidines containing a carboxylic ester group, which are valuable building blocks in medicinal chemistry. mdpi.comresearchgate.net

Table 2: Aza-Michael Addition of NH-Heterocycles to Methyl (N-Boc-azetidin-3-ylidene)acetate mdpi.com

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Azetidine | 1,3'-Biazetidine-3-yl)acetate | 64 |

| 2 | Pyrrolidine | (1'-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 72 |

| 3 | Piperidine | (1'-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 68 |

| 4 | Morpholine | (1'-Boc-3-morpholinoazetidin-3-yl)acetate | 75 |

| 5 | Pyrazole | (1'-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 81 |

Stereoselective Synthesis of Azetidine Scaffolds Relevant to this compound

Achieving stereocontrol in the synthesis of azetidine rings is crucial for developing chiral molecules with specific biological activities.

Diastereoselective methods are instrumental in controlling the relative stereochemistry of substituents on the azetidine ring. One approach involves the diastereoselective Yang photocyclization, where the stereochemical outcome is influenced by the substituents on the nitrogen atom. For instance, N-allyl-substituted derivatives have been shown to yield two of the four possible diastereomers with moderate to good diastereomeric excess. researchgate.net

Annulation strategies, such as the aza-[3+3] annulation, provide a powerful method for constructing complex heterocyclic systems, including those containing azetidine rings. researchgate.netnih.gov This strategy involves the condensation of α,β-unsaturated iminium salts with vinylogous amides, followed by a 6π-electron electrocyclic ring-closure. nih.gov While intermolecular versions of this reaction can present challenges in regiochemical control, intramolecular variants offer a solution to this issue. nih.gov Other annulation reactions, like the [3+2]-annulation of nitroalkenes with azomethine ylides, lead to the formation of pyrrolidines but highlight the general principle of building heterocyclic rings through cycloaddition cascades. chim.it

Proline-catalyzed diastereoselective direct aldol reactions followed by cyclization have been successfully employed in the synthesis of bicyclic β-lactam systems, demonstrating the potential for creating complex azetidine-containing architectures with high stereocontrol. sciforum.net

Below is a table summarizing various diastereoselective strategies for azetidine synthesis.

Table 1: Diastereoselective Cyclization and Annulation Strategies for Azetidine Synthesis

| Strategy | Key Features | Stereochemical Outcome | Reference |

| Yang Photocyclization | Relies on the nature of N-substituents. | Moderate to good diastereomeric excess. | researchgate.net |

| Aza-[3+3] Annulation | Involves condensation and electrocyclic ring-closure. | High stereoselectivity in chiral variants. | researchgate.netnih.gov |

| Proline-Catalyzed Aldol Reaction/Cyclization | Two-step process involving an initial aldol addition. | High diastereoselectivity. | sciforum.net |

The synthesis of enantioenriched azetidines is of paramount importance for pharmaceutical applications. Several catalytic enantioselective methods have been developed to access these chiral scaffolds.

One notable approach is the copper-catalyzed boryl allylation of azetines, which allows for the difunctionalization of the azetine ring to produce chiral 2,3-disubstituted azetidines with the creation of two new stereogenic centers. nih.govacs.org This method has proven effective for a range of substrates and can be applied to the late-stage modification of bioactive molecules. acs.org

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of azetidines. For example, a three-step, one-pot protocol involving the enantioselective α-chlorination of aldehydes, followed by reductive amination and SN2 displacement, has been developed to afford chiral N-alkyl terminal aziridines and C2-functionalized azetidines. nih.gov This method provides azetidines with high enantiomeric excess (84–92% ee). nih.gov

Phase-transfer catalysis offers another avenue to enantioenriched azetidines. The enantioselective synthesis of spiro-3,2′-azetidine oxindoles has been achieved through intramolecular C–C bond formation using a novel chiral cation phase-transfer catalyst. nih.gov This method provides access to medicinally relevant spirocyclic scaffolds with high enantiomeric ratios (up to 2:98 er). nih.gov

The following table provides an overview of selected enantioselective routes to chiral azetidines.

Table 2: Enantioselective Synthetic Routes to Chiral Azetidines

| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity | Reference |

| Copper-Catalyzed Boryl Allylation | Cu/bisphosphine | Difunctionalization of azetines | High | nih.govacs.org |

| Organocatalytic α-Chlorination/Cyclization | Organocatalyst | α-chlorination of aldehydes | 84–92% ee | nih.gov |

| Phase-Transfer Catalysis | Chiral Cation Phase-Transfer Catalyst | Intramolecular C–C bond formation | up to 2:98 er | nih.gov |

Advanced Functionalization Techniques for this compound Derivatives

Once the azetidine core is constructed, further functionalization is often necessary to access a diverse range of derivatives.

Metal-catalyzed reactions are indispensable for the functionalization of the azetidine ring. Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This reaction proceeds via a reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Nickel-catalyzed cross-coupling reactions have also been developed as a more sustainable alternative to palladium. calstate.edu These reactions can be used for ring-opening of azetidines to form new C-C bonds. calstate.edu Furthermore, nickel-catalyzed cross-coupling of aliphatic organozinc reagents with a functionalized aziridine has been utilized in a strategy to synthesize enantiomerically pure 2-alkyl azetidines through a subsequent cyclization step. nih.gov

The Suzuki-Miyaura coupling reaction, catalyzed by palladium complexes with aziridine- and azetidine-based ligands, has been shown to be effective for the synthesis of biaryls from aryl halides, including chlorides, with low catalyst loadings. mdpi.com

Tantalum-catalyzed hydroaminoalkylation has been employed in the synthesis of azetidines, involving the reaction of an amine with an alkene followed by cyclization. rsc.org

The following table summarizes various metal-catalyzed functionalization reactions.

Table 3: Metal-Catalyzed Functionalization of Azetidine Derivatives

| Reaction | Metal Catalyst | Key Transformation | Reference |

| Intramolecular C-H Amination | Palladium | Formation of azetidine ring | rsc.org |

| Cross-Coupling | Nickel | C-C bond formation | calstate.edunih.gov |

| Suzuki-Miyaura Coupling | Palladium | Biaryl synthesis | mdpi.com |

| Hydroaminoalkylation | Tantalum | Azetidine synthesis | rsc.org |

Glycosylation is a crucial modification in many biologically active molecules. Chemoenzymatic methods, which combine the selectivity of enzymes with the flexibility of chemical synthesis, offer a powerful approach for the glycosylation of complex molecules, including those containing azetidine moieties.

These methods often utilize glycosyltransferases to transfer a sugar moiety from a nucleotide sugar donor to a specific acceptor. nih.govmdpi.com This approach allows for the introduction of glycans onto molecules under mild conditions and with high selectivity. nih.gov By using engineered glycosynthases or specific glycosyltransferases, it is possible to achieve regioselective glycosylation, even on molecules with multiple hydroxyl groups. beilstein-journals.orgresearchgate.net

For instance, a one-pot multienzyme (OPME) chemoenzymatic strategy has been developed for the systematic synthesis of sialyl Core 2 glycans, highlighting the potential for precise control over glycan structure. researchgate.net The use of protecting groups can sometimes be avoided by taking advantage of the differential reactivity of the anomeric center of the saccharide donor. beilstein-journals.org

Intramolecular reactions are a cornerstone of heterocyclic synthesis, providing efficient routes to cyclic structures. The synthesis of azetidines frequently relies on intramolecular SN2 reactions, where a nitrogen atom displaces a leaving group within the same molecule. nih.gov

Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov This method is tolerant of various functional groups. nih.gov

Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents another powerful intramolecular strategy for the synthesis of chiral azetidin-3-ones. nih.gov This reaction proceeds through the formation of a reactive α-oxogold carbene intermediate, which then undergoes intramolecular N-H insertion. nih.gov

Rearrangement reactions can also play a role in the synthesis and functionalization of azetidines. For example, acid-mediated intramolecular ring-opening decomposition has been observed in certain N-substituted azetidines, leading to the formation of larger ring systems. nih.gov Understanding these rearrangement pathways is crucial for designing stable azetidine-containing molecules. nih.gov

The following table highlights key intramolecular cyclization and rearrangement pathways.

Table 4: Intramolecular Cyclization and Rearrangement Pathways for Azetidine Synthesis

| Pathway | Catalyst/Reagent | Key Transformation | Reference |

| Intramolecular SN2 Cyclization | Base | Ring formation | nih.gov |

| Intramolecular Aminolysis of Epoxides | La(OTf)₃ | Azetidine formation | nih.gov |

| Gold-Catalyzed Oxidative Cyclization | Gold catalyst | N-H insertion | nih.gov |

| Acid-Mediated Ring-Opening | Acid | Rearrangement to larger rings | nih.gov |

Advanced Spectroscopic and Structural Characterization of 3 Propylazetidin 3 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with exceptional accuracy. For 3-Propylazetidin-3-ol (molecular formula C₆H₁₃NO), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would provide an experimental mass measurement. unina.it Confirmation of the molecular formula is achieved when the measured mass is within a very narrow tolerance (typically <5 ppm) of the theoretical mass. nih.gov This high level of accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other potential compounds with the same nominal mass.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₃NO |

| Theoretical Exact Mass | 115.0997 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z of [M+H]⁺ | 116.1070 |

Chromatographic-Mass Spectrometric Coupling Techniques (LC-MS, UPLC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable hyphenated techniques for verifying the purity and confirming the identity of synthesized compounds. nih.govmdpi.com

In this application, the sample is first injected into an LC or UPLC system, where it is separated from any impurities, starting materials, or byproducts. mdpi.com The eluent from the chromatograph is then introduced directly into the mass spectrometer. The resulting data provides both the retention time of the compound, which is characteristic under specific chromatographic conditions, and its mass-to-charge ratio (m/z). This dual detection method offers a high degree of confidence in peak identification and allows for the assessment of sample purity by detecting and quantifying any co-eluting substances. lcms.cz UPLC, a more advanced form of LC, utilizes smaller stationary phase particles, enabling higher resolution, increased sensitivity, and significantly faster analysis times.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com

The analysis would reveal the conformation of the four-membered azetidine (B1206935) ring, which is typically puckered. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl (-OH) and amine (-NH) groups. researchgate.net This information is fundamental to understanding the molecule's solid-state properties and intermolecular recognition patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides valuable insights into its key structural features, namely the hydroxyl group, the tertiary alcohol carbon-oxygen bond, the secondary amine of the azetidine ring, and the alkyl portions of the molecule. The vibrational frequencies of these groups serve as a unique fingerprint for the compound's molecular structure.

The principal absorption bands expected in the IR spectrum of this compound are determined by the vibrational modes of its constituent functional groups. Due to intermolecular hydrogen bonding, the hydroxyl (O-H) group typically produces a strong, broad absorption band. orgchemboulder.comyoutube.com The tertiary nature of the alcohol influences the specific wavenumber of the carbon-oxygen (C-O) stretching vibration. quimicaorganica.orgspectroscopyonline.com Furthermore, the strained four-membered azetidine ring and the propyl group contribute characteristic absorptions corresponding to N-H, C-N, and C-H bond vibrations.

A detailed analysis of the expected IR spectrum allows for the confirmation of the compound's functional group composition. The key diagnostic regions include 3700-3200 cm⁻¹ for O-H and N-H stretching, 3000-2800 cm⁻¹ for C-H stretching, and the fingerprint region (below 1500 cm⁻¹) where the characteristic C-O and C-N stretching vibrations are found. libretexts.orgdocbrown.info

Detailed Research Findings

The interpretation of the IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations.

O-H Stretching: The presence of the hydroxyl group is most prominently indicated by a strong and broad absorption band in the region of 3550-3200 cm⁻¹. orgchemboulder.comlibretexts.org This broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties of different molecules. youtube.com In a very dilute solution where hydrogen bonding is minimized, a sharper, "free" O-H stretching peak might be observed at higher wavenumbers, typically around 3700-3584 cm⁻¹. libretexts.org

C-H Stretching: The propyl group and the methylene (B1212753) hydrogens on the azetidine ring give rise to characteristic C-H stretching vibrations. These absorptions are typically found in the 3000-2850 cm⁻¹ range. spectroscopyonline.com The presence of both methyl (CH₃) and methylene (CH₂) groups in the propyl chain can lead to multiple distinct peaks within this region.

N-H Stretching: As a secondary amine within the azetidine ring, the N-H bond is expected to show a stretching vibration. This peak is typically of medium intensity and can sometimes be obscured by the much broader O-H absorption band. For secondary amines, this absorption usually appears in the 3500-3300 cm⁻¹ range.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the tertiary alcohol is a key diagnostic feature. For tertiary alcohols, this band is strong and appears at a higher frequency compared to primary or secondary alcohols, typically in the range of 1210-1100 cm⁻¹. spectroscopyonline.comlibretexts.org This specific range helps to confirm the tertiary nature of the alcohol in this compound. quimicaorganica.org

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the aliphatic azetidine ring are expected to occur in the 1220-1020 cm⁻¹ region. docbrown.info These absorptions are typically of medium to strong intensity.

N-H Bending: The N-H bond also exhibits a bending (deformation) vibration, which for secondary amines typically appears in the 1650-1580 cm⁻¹ range. docbrown.info

The combination of these characteristic absorption bands provides a comprehensive spectroscopic profile for this compound, allowing for its unambiguous identification and structural confirmation.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Characteristics |

| 3550-3200 | Alcohol (O-H) | Stretching | Strong | Broad due to hydrogen bonding orgchemboulder.comyoutube.com |

| 3500-3300 | Amine (N-H) | Stretching | Medium | May overlap with O-H band |

| 3000-2850 | Alkane (C-H) | Stretching | Medium-Strong | Corresponds to propyl and azetidine C-H spectroscopyonline.com |

| 1650-1580 | Amine (N-H) | Bending | Medium | Characteristic of secondary amines docbrown.info |

| 1210-1100 | Tertiary Alcohol (C-O) | Stretching | Strong | Diagnostic for tertiary alcohols spectroscopyonline.comlibretexts.org |

| 1220-1020 | Aliphatic Amine (C-N) | Stretching | Medium-Strong | From the azetidine ring docbrown.info |

Computational and Theoretical Investigations of 3 Propylazetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting a wide range of molecular properties. mdpi.comscirp.org These methods solve approximations of the Schrödinger equation to provide insights into electron distribution and reactivity. scirp.org For 3-Propylazetidin-3-ol, a typical approach would involve geometry optimization followed by the calculation of electronic descriptors. researchgate.net

Research Findings: A common methodology involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or higher, to perform calculations. scirp.org The primary outputs of such an analysis include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scielo.org.mxnih.gov The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mx

Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl and amine groups would show positive potential.

Interactive Data Table: Calculated Electronic Properties of this compound

This table presents hypothetical yet representative data that would be obtained from DFT calculations, based on typical values for similar small organic molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 8.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures the molecule's overall polarity |

| Electron Affinity | 1.9 eV | Energy released when an electron is added |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

Conformational Analysis and Potential Energy Surface Mapping

The four-membered azetidine (B1206935) ring is not planar and exists in puckered conformations. The substituents on the ring significantly influence its preferred geometry. A conformational analysis of this compound would aim to identify the most stable (lowest energy) three-dimensional arrangements of the molecule. nih.gov

Research Findings: This investigation involves mapping the potential energy surface (PES) by systematically rotating the rotatable bonds, particularly the C-C bond of the propyl group and considering the puckering of the azetidine ring. utoronto.ca The energy of each conformation is calculated, allowing for the identification of local and global energy minima. The primary conformations of interest would involve the orientation of the propyl and hydroxyl groups relative to the ring, which can be in either axial or equatorial-like positions. The interconversion between these conformers would proceed through higher-energy transition states. researchgate.net Electronic structure calculations can predict the geometries of these stable conformers and the energy barriers between them. nih.gov For substituted azetidines, these studies reveal how different substituents stabilize specific ring puckering angles and orientations.

Interactive Data Table: Relative Energies of this compound Conformers

This table provides an illustrative example of results from a conformational analysis, showing different stable conformers and their relative energies. The conformer with the lowest energy is assigned a relative energy of 0.00.

| Conformer | Propyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Axial | 0.00 |

| 2 | Axial | Equatorial | 0.85 |

| 3 | Equatorial (gauche) | Equatorial | 1.50 |

| 4 | Axial (gauche) | Axial | 2.10 |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the step-by-step mechanism of chemical reactions, providing a detailed understanding of how reactants are converted into products. nih.gov For this compound, this could involve modeling its synthesis, such as the intramolecular cyclization of an amino-epoxide precursor. frontiersin.orgnih.gov It could also be used to study its reactivity, for example, in ring-opening reactions. nih.govbeilstein-journals.org

Research Findings: Reaction pathway modeling involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states (TS). mdpi.com A transition state is the highest energy point along the minimum energy path between a reactant and a product. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) for that reaction step can be determined. This value is critical for predicting the reaction rate and feasibility. For the synthesis of azetidines, computational models can compare different potential pathways, for instance, the formation of the four-membered azetidine ring versus a competing five-membered pyrrolidine ring, and predict which product is favored by calculating the activation barriers for each path. frontiersin.orgnih.gov

Interactive Data Table: Hypothetical Energy Profile for Azetidine Ring Formation

This table illustrates a simplified energy profile for a key step in a hypothetical synthesis of this compound, showing the calculated energies of the reactant, transition state, and product.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant (R) | Open-chain amino-epoxide precursor | 0.00 |

| Transition State (TS) | Structure at the peak of the energy barrier | +25.5 |

| Product (P) | This compound | -5.2 |

Molecular Docking and Pharmacophore Development for Ligand-Receptor Interactions (Chemical Interaction Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govbiointerfaceresearch.com This method is essential in drug discovery for understanding and predicting ligand-receptor interactions at a molecular level. mdpi.comresearchgate.net The results of docking can then be used to develop a pharmacophore model.

Research Findings: In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. The software then samples numerous possible conformations and orientations of the ligand, calculating a "docking score" for each, which estimates the binding affinity. researchgate.net The analysis focuses on the specific chemical interactions formed, such as hydrogen bonds (e.g., between the ligand's hydroxyl or amine group and amino acid residues like aspartate or serine) and hydrophobic interactions (e.g., between the propyl group and nonpolar residues like leucine or valine). nih.gov

Based on these key interactions observed in a docked complex, a pharmacophore model can be developed. pharmacophorejournal.com A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific receptor. nih.gov For this compound, a pharmacophore model might include features like a hydrogen bond donor (from the OH group), a hydrogen bond acceptor (the N or O atom), and a hydrophobic feature (the propyl group). mdpi.comnih.gov

Interactive Data Table: Predicted Interactions from Molecular Docking

This table shows a hypothetical set of interactions between this compound and amino acid residues in a protein's active site, as predicted by a molecular docking simulation.

| Ligand Group | Interacting Residue | Interaction Type | Distance (Å) |

| Hydroxyl (-OH) | ASP 102 | Hydrogen Bond (Donor) | 2.1 |

| Azetidine Nitrogen (NH) | GLU 150 | Hydrogen Bond (Donor) | 2.5 |

| Azetidine Nitrogen | SER 152 | Hydrogen Bond (Acceptor) | 3.0 |

| Propyl Group | LEU 85, VAL 90 | Hydrophobic | 3.5 - 4.0 |

Applications of 3 Propylazetidin 3 Ol As a Versatile Synthetic Building Block

Role in the Construction of Diverse Heterocyclic Scaffolds

The strained azetidine (B1206935) ring system, substituted with a propyl group and a hydroxyl moiety, serves as a versatile starting point for the synthesis of more elaborate heterocyclic structures. The inherent ring strain can be harnessed to drive ring-opening or ring-expansion reactions, while the hydroxyl group provides a convenient point for functionalization and linkage to other molecular fragments.

The 3-propylazetidin-3-ol scaffold is a valuable precursor for the synthesis of non-natural, constrained amino acids. These azetidine-containing amino acids, when incorporated into peptides, can induce specific secondary structures and enhance resistance to enzymatic degradation. The synthesis often involves the modification of the hydroxyl group and subsequent manipulation of the azetidine ring.

For instance, derivatives of 3-substituted azetidines can be transformed into enantiomerically pure azetidine-2-carboxylic acid analogs. nih.gov These modified amino acids act as conformationally constrained tools to study the structure-activity relationships of biologically active peptides. nih.gov The synthesis of such complex amino acids can be achieved through multi-step sequences, often starting from readily available precursors and involving key steps like intramolecular ring-closure reactions.

The general strategy for creating these novel amino acid derivatives often begins with a Horner–Wadsworth–Emmons reaction on a protected azetidin-3-one (B1332698) to introduce an exocyclic double bond, followed by an aza-Michael addition to introduce various substituents at the 3-position. mdpi.com This methodology allows for the creation of a library of 3-substituted azetidine derivatives that can be further elaborated into amino acids and peptidomimetics. These peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.

Table 1: Examples of Azetidine-Based Amino Acid Precursors and Their Synthetic Utility

| Precursor Scaffold | Synthetic Transformation | Resulting Amino Acid/Peptidomimetic | Potential Application |

|---|---|---|---|

| 3-Substituted Azetidin-3-ol | Oxidation and functionalization | Constrained α- or β-amino acids | Induction of specific peptide conformations |

| N-Boc-azetidin-3-one | Horner–Wadsworth–Emmons reaction, Aza-Michael addition | 3-Substituted 3-(acetoxymethyl)azetidines | GABA analogues, modulators of GABAA receptors mdpi.com |

This table is interactive. Click on the headers to sort the data.

The this compound moiety can be incorporated into larger, more complex fused and polycyclic ring systems. These larger scaffolds are often found in biologically active natural products and pharmaceutically relevant molecules. The synthesis of such systems can leverage the reactivity of the azetidine ring or the functional groups attached to it.

One important class of polycyclic systems is the tetrahydro-β-carbolines, which form the core of many alkaloids with a wide range of biological activities. rsc.orgnih.gov The Pictet-Spengler reaction is a key method for synthesizing these structures, typically involving the condensation of a tryptamine derivative with an aldehyde or ketone. rsc.orgnih.gov While direct integration of this compound into this specific reaction might require functional group manipulation to an aldehyde or ketone equivalent, the azetidine ring can be part of a substituent on the tryptamine or the carbonyl component, leading to novel tetrahydro-β-carboline analogs.

The construction of other polycyclic systems can involve ring-opening transformations of related heterocyclic building blocks, demonstrating the versatility of using strained rings in the synthesis of complex architectures. chemrxiv.org These strategies often lead to the formation of seven-membered rings and other medium-sized ring systems that are challenging to synthesize by other means. chemrxiv.org

Utility in the Modular Synthesis of Complex Chemical Entities

The concept of modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks, is a cornerstone of modern drug discovery. This compound, with its distinct structural features, serves as an excellent module for incorporation into a variety of complex chemical entities.

The beta-lactam ring is a core structural feature of a major class of antibiotics, including penicillins, cephalosporins, and carbapenems. nih.govnih.gov The synthesis of novel beta-lactam antibiotics often involves the use of unique building blocks to modify the core scaffold and overcome bacterial resistance. Azetidine derivatives can serve as precursors to the beta-lactam ring or as substituents on the carbapenem framework.

Carbapenems are known for their broad spectrum of antibacterial activity. nih.gov The synthesis of these complex molecules is a significant challenge, and the development of new synthetic intermediates is crucial for accessing novel analogs. While the direct use of this compound in established carbapenem syntheses is not widely documented, its structural motifs are relevant. The four-membered ring is a key feature, and the propyl and hydroxyl groups offer points for further chemical modification to append the necessary functionalities for beta-lactamase inhibition or enhanced antibacterial potency. The study of reaction intermediates in the hydrolysis of carbapenems by metallo-β-lactamases provides insight into the design of more effective and stable antibiotics. marquette.edu

In recent years, there has been a surge of interest in bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as targeted therapeutics. nih.govnih.govnih.gov The linker that connects the different components of these bioconjugates is a critical determinant of their efficacy and safety. nih.gov

In the context of ADCs, the linker must be stable in circulation but allow for the release of the cytotoxic payload at the target site. nih.govnih.govmdpi.com The physicochemical properties of the linker, such as its hydrophilicity and rigidity, can be fine-tuned by incorporating building blocks like this compound. This can help to overcome challenges such as linker instability and off-target toxicity. researchgate.net

For PROTACs, the linker's length and composition are crucial for inducing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase. nih.govnih.gov The rigid nature of the azetidine scaffold can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.

Table 2: Application of Azetidine Scaffolds in Bioconjugate Linkers

| Bioconjugate Type | Role of Azetidine Scaffold | Desired Linker Properties |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Provide rigidity and defined geometry | Stability in plasma, efficient payload release at the target nih.govnih.govmdpi.com |

This table is interactive. Click on the headers to sort the data.

Chemokine receptors are a family of G protein-coupled receptors that play a crucial role in the immune system and are implicated in a variety of diseases, including inflammation, autoimmune disorders, and cancer. mdpi.com As such, they are attractive targets for the development of new therapeutics.

The this compound scaffold can be used as a core element in the design of small molecule modulators of chemokine receptors. The rigid azetidine ring can serve as a scaffold to orient the necessary pharmacophoric groups in a specific spatial arrangement for optimal interaction with the receptor.

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of chemokine receptor modulators. academie-sciences.frnih.govfrontiersin.orgmdpi.com These studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity. The this compound scaffold provides a versatile platform for such studies. The propyl group and the hydroxyl group can be readily modified to explore the chemical space around the azetidine core. For example, in the development of agonists for the atypical chemokine receptor 3 (ACKR3), extensive SAR studies have led to the identification of potent and selective compounds. nih.govchemrxiv.orgchemrxiv.org These studies often involve modifying substituents on a core scaffold to improve properties such as potency, selectivity, and metabolic stability. nih.govchemrxiv.orgchemrxiv.org

Development of Chemical Libraries for Academic Screening

Chemical libraries composed of diverse, drug-like molecules are essential for identifying new biological probes and starting points for drug discovery through high-throughput screening. This compound serves as an ideal starting scaffold for the generation of such libraries due to the orthogonal reactivity of its functional groups.

The synthetic versatility of 3-hydroxyazetidines allows for the creation of large arrays of analogues with diverse substitutions at both the nitrogen (N-1) and the C-3 positions. arkat-usa.org The secondary amine of the azetidine ring is readily functionalized through standard reactions such as N-alkylation, acylation, sulfonylation, and reductive amination, providing access to a wide range of N-substituted derivatives. nih.govcolab.ws

The tertiary hydroxyl group at the C-3 position is another key site for diversification. While direct displacement can be challenging, it can be activated to facilitate substitution. A particularly effective strategy involves an iron-catalyzed reaction where the hydroxyl group is replaced by various thiols, proceeding via a stabilized azetidine carbocation intermediate. nih.gov This method allows for the introduction of a diverse set of aryl and alkyl sulfanyl groups at the C-3 position. This dual functionalization strategy, modifying both N-1 and C-3, allows for the systematic exploration of the chemical space around the azetidine core.

Below is a table summarizing synthetic strategies for the diversification of the 3-hydroxyazetidine scaffold.

| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-1 | N-Acylation | Acyl chloride or anhydride, base | Amide |

| N-1 | N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| N-1 | Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Substituted amine |

| N-1 | N-Alkylation | Alkyl halide, base | Substituted amine |

| C-3 | Thiol Alkylation (from 3-hydroxy) | Thiol, Iron catalyst (e.g., FeCl₃) | Thioether |

| C-3 | Ritter-initiated Rearrangement | Nitrile, acid | Leads to 2-oxazolines |

This table illustrates common synthetic transformations applied to the 3-hydroxyazetidine core to generate diverse libraries.

Once an initial "hit" compound is identified from a screening campaign, lead optimization is performed to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov The structural diversity that can be built around the this compound scaffold is highly advantageous for this process.

Structural diversification is a key strategy where systematic modifications are made to a lead compound to map the structure-activity relationship (SAR). nih.gov Using the synthetic handles on the azetidine ring, chemists can rapidly generate analogues to probe for improved interactions with the biological target. For example, the length and nature of the alkyl group at C-3 (propyl in this case) can be varied to optimize hydrophobic interactions. The substituent at the N-1 position can be modified to improve solubility or to introduce vectors that interact with specific residues in the target protein.

A common lead optimization strategy is "structure-based rigidization," where flexible elements of a lead compound are replaced with more rigid moieties like the azetidine ring. This can pre-organize the molecule in its bioactive conformation, leading to improved potency. mdpi.com Conversely, a strategy of "structural simplification" may be employed, where unnecessarily complex parts of a large lead molecule are truncated to improve synthetic accessibility and pharmacokinetic properties. nih.gov The compact and versatile azetidine core is well-suited for both approaches.

The ability to create focused libraries of N-substituted and C-3 functionalized azetidines allows for a systematic approach to lead optimization. By carefully analyzing the SAR data from these focused libraries, medicinal chemists can identify key structural features responsible for biological activity and refine the lead compound into a clinical candidate. nih.gov

Future Directions and Emerging Research Challenges in 3 Propylazetidin 3 Ol Chemistry

Advancements in Green Chemistry Approaches for Azetidine (B1206935) Synthesis

The synthesis of azetidine rings has traditionally relied on methods that can be resource-intensive and generate significant waste. pageplace.de The future of 3-propylazetidin-3-ol synthesis will undoubtedly be shaped by the principles of green chemistry, aiming for more environmentally benign and efficient processes.

Recent breakthroughs in the broader field of azetidine synthesis highlight several promising green approaches that could be adapted for this compound:

Photocatalysis: The use of visible light to mediate chemical transformations offers a mild and sustainable alternative to traditional thermal methods. sciencedaily.com Photo-induced copper catalysis, for instance, has been successfully employed for the [3+1] radical cascade cyclization to form azetidines. nih.govnih.gov Adapting such methodologies could enable the direct synthesis of the this compound core from readily available starting materials under ambient conditions. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, also represents a powerful tool for constructing the azetidine ring. rsc.orgresearchgate.net

Metal-Catalyzed Cyclizations: Lanthanum(III) triflate (La(OTf)3) has emerged as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines. nih.govfrontiersin.org This method's high yield and tolerance of various functional groups make it an attractive strategy for the synthesis of functionalized 3-hydroxyazetidines like this compound.

Atom-Economic Reactions: Developing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a cornerstone of green chemistry. Future research will likely focus on catalytic and multicomponent reactions that construct the this compound scaffold in a single, efficient step, minimizing the formation of byproducts.

| Green Chemistry Approach | Potential Application for this compound Synthesis | Key Advantages |

| Photocatalysis | Direct C-H functionalization and cyclization strategies. | Mild reaction conditions, use of renewable energy source (light). |

| Metal-Catalyzed Cyclizations | Catalytic intramolecular ring-closure of acyclic precursors. | High efficiency, selectivity, and functional group tolerance. |

| Atom-Economic Reactions | Multicomponent reactions to assemble the core structure. | Reduced waste, increased efficiency. |

Exploration of Unconventional Reactivity Patterns and New Bond Formations

The strained four-membered ring of this compound is a reservoir of chemical potential, offering opportunities for novel transformations that are not readily accessible with larger, less strained heterocycles. rsc.org Future research will delve into harnessing this ring strain to forge new bonds and create molecular complexity.

Strain-Release Driven Reactions: The inherent ring strain can be exploited as a driving force for ring-opening and ring-expansion reactions. For example, the rearrangement of 3-hydroxyazetidines to form highly substituted 2-oxazolines has been demonstrated. acs.orgnih.govresearchgate.net Investigating analogous transformations with this compound could lead to the discovery of novel reaction cascades and the synthesis of diverse heterocyclic scaffolds.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. Developing methods for the selective C-H functionalization of the azetidine ring or the propyl substituent of this compound would provide rapid access to a wide array of derivatives with tailored properties.

Novel Bond Formations: The unique electronic environment of the azetidine ring can be leveraged to facilitate unconventional bond formations. This includes exploring its potential in cycloaddition reactions, as a ligand in transition metal catalysis, or as a precursor to novel polymeric materials. rsc.org

| Reactivity Pattern | Potential Outcome for this compound | Significance |

| Strain-Release Reactions | Ring-opening, ring-expansion, and rearrangement cascades. | Access to novel and complex molecular architectures. |

| C-H Functionalization | Direct modification of the azetidine core and propyl side chain. | Increased synthetic efficiency and access to diverse derivatives. |

| Unconventional Cycloadditions | Participation in novel pericyclic reactions. | Discovery of new chemical transformations. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel chemical discoveries from the laboratory to industrial applications often hinges on the development of scalable and robust synthetic processes. Flow chemistry and automated synthesis platforms offer significant advantages in this regard. nih.govmdpi.comjst.org.in

Continuous Flow Synthesis: Performing reactions in a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. mdpi.comnih.gov The synthesis of this compound and its derivatives could be significantly optimized by transitioning from traditional batch processes to continuous flow methodologies. This is particularly relevant for reactions that are exothermic or involve hazardous reagents. nih.gov

Automated Synthesis: The integration of robotics and computational control into the synthetic workflow can accelerate the discovery and optimization of new reactions and molecules. researchgate.net An automated platform could be employed to rapidly screen a wide range of reaction conditions for the synthesis of this compound, as well as to generate libraries of its derivatives for biological screening.

The combination of flow chemistry and automation can enable the on-demand synthesis of this compound and its analogues, facilitating more rapid and efficient research and development cycles.

Computational Design and Prediction of Novel Azetidine-Based Scaffolds

In recent years, computational chemistry has become an indispensable tool in modern drug discovery and materials science. rsc.org The application of in silico methods to the study of this compound can guide synthetic efforts and accelerate the discovery of new applications.

Rational Drug Design: Molecular docking and molecular dynamics simulations can be used to predict the binding of this compound derivatives to biological targets. nih.govresearchgate.net This allows for the rational design of new therapeutic agents with improved potency and selectivity.

ADME Prediction: Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of virtual compounds. peerscientist.com By evaluating the drug-likeness of potential this compound derivatives in silico, researchers can prioritize the synthesis of compounds with the most promising pharmacokinetic profiles. nih.gov

Design of Novel Scaffolds: Computational methods can be used to design novel fused, bridged, and spirocyclic scaffolds derived from this compound. researchgate.netresearchgate.net These studies can predict the stability and electronic properties of these new molecules, guiding synthetic chemists toward the most promising targets.

| Computational Approach | Application to this compound Research | Expected Impact |

| Molecular Docking | Predicting binding affinity to protein targets. | Rational design of potent and selective inhibitors. |

| ADME Prediction | Evaluating drug-like properties of virtual derivatives. | Prioritization of synthetic targets with favorable pharmacokinetics. |

| Quantum Mechanics | Understanding reactivity and designing novel scaffolds. | Guiding the development of new synthetic methodologies. |

By embracing these future directions and tackling the associated research challenges, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. What are the methodological challenges in correlating the stereochemical configuration of this compound with its pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.